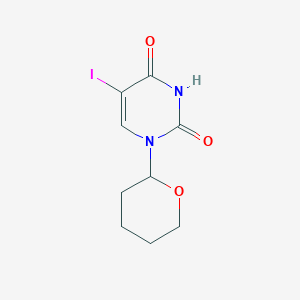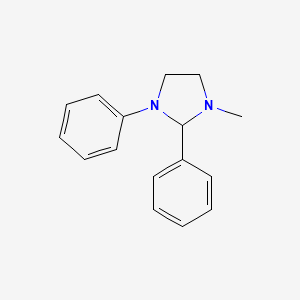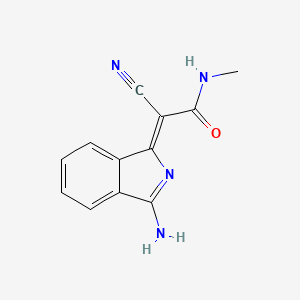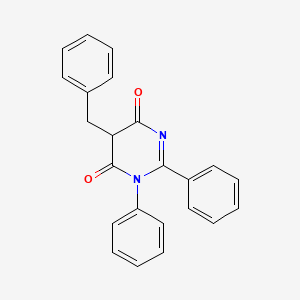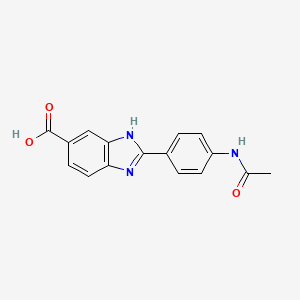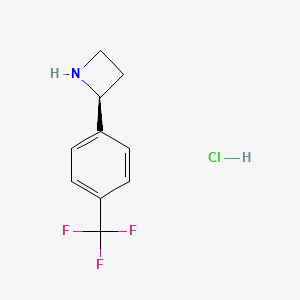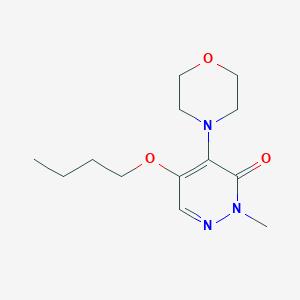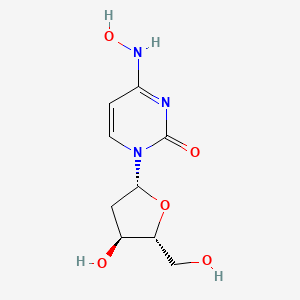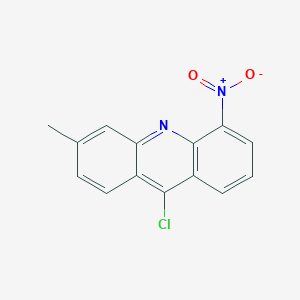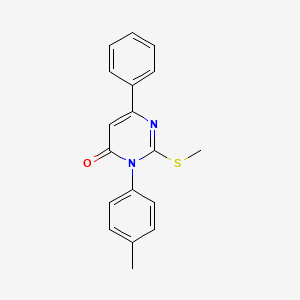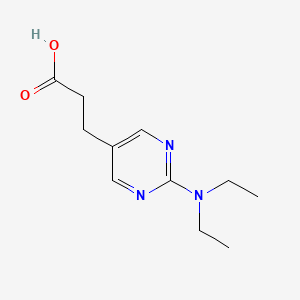
3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a diethylamino group at the 2-position and a propanoic acid group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid can be achieved through a multi-step process. One common method involves the condensation of 2-chloro-5-(diethylamino)pyrimidine with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyrimidine ring can participate in π-π stacking interactions with aromatic residues in the target protein.
相似化合物的比较
3-(2-Amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic acid: This compound has an amino group instead of a diethylamino group, leading to different chemical properties and biological activities.
2-(Diethylamino)pyrimidine-5-carboxylic acid: Similar structure but lacks the propanoic acid group, affecting its reactivity and applications.
Uniqueness: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is unique due to the presence of both the diethylamino and propanoic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
属性
CAS 编号 |
948006-29-9 |
|---|---|
分子式 |
C11H17N3O2 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
3-[2-(diethylamino)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-3-14(4-2)11-12-7-9(8-13-11)5-6-10(15)16/h7-8H,3-6H2,1-2H3,(H,15,16) |
InChI 键 |
YBTSEYDDIGYHFZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC=C(C=N1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-](/img/structure/B12925822.png)
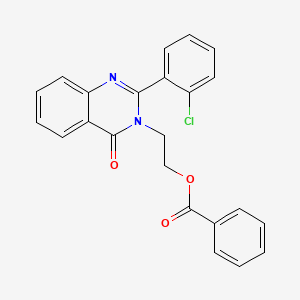
![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
